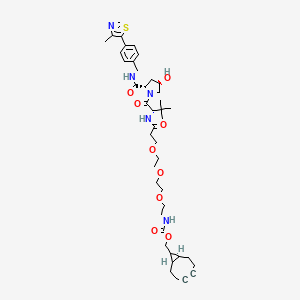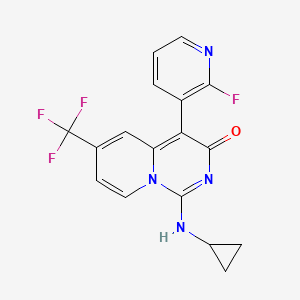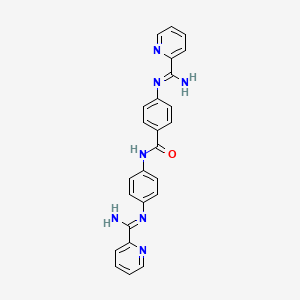
C5aR1 antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C5aR1 antagonist 1 is a compound that inhibits the activity of the complement component 5a receptor 1 (C5aR1). This receptor is part of the complement system, which plays a crucial role in the innate immune response by mediating inflammation and immune cell recruitment. This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory and immune-mediated diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C5aR1 antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired structural features and functional groups of the antagonist. Commonly used methods include:
Formation of intermediates: This step often involves the use of protecting groups to ensure selective reactions at specific sites.
Coupling reactions: These reactions are used to link different molecular fragments together, often employing reagents such as coupling agents and catalysts.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, use of large-scale reactors, and implementation of efficient purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
C5aR1 antagonist 1 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
C5aR1 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the complement system and its role in inflammation and immune response.
Biology: Investigated for its effects on immune cell signaling, chemotaxis, and cytokine release.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the complement system.
作用機序
C5aR1 antagonist 1 exerts its effects by binding to the complement component 5a receptor 1 (C5aR1), thereby blocking the interaction between the receptor and its ligand, complement component 5a (C5a). This inhibition prevents the activation of downstream signaling pathways, including G protein-coupled receptor signaling and β-arrestin recruitment . As a result, the compound reduces inflammation, chemotaxis, and cytokine release, which are key processes in various inflammatory and immune-mediated diseases.
類似化合物との比較
C5aR1 antagonist 1 can be compared with other similar compounds, such as:
These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications, highlighting the uniqueness of this compound in its ability to modulate the complement system and its associated inflammatory responses.
特性
分子式 |
C28H27F4N3O |
|---|---|
分子量 |
497.5 g/mol |
IUPAC名 |
3-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4H-quinazolin-2-one |
InChI |
InChI=1S/C28H27F4N3O/c1-19-7-6-11-24(29)26(19)33-15-13-22(14-16-33)34-18-21-9-3-5-12-25(21)35(27(34)36)17-20-8-2-4-10-23(20)28(30,31)32/h2-12,22H,13-18H2,1H3 |
InChIキー |
IUTHEOCJFAFDRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)F)N2CCC(CC2)N3CC4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



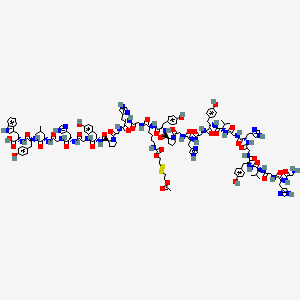

![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
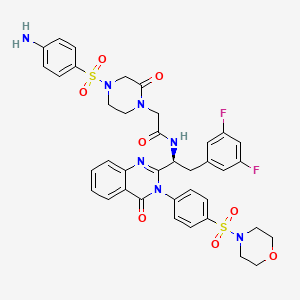

![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
